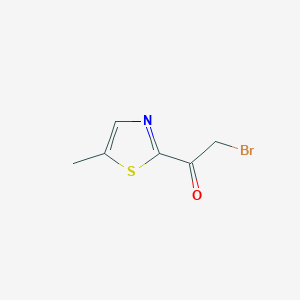

2-(Bromoacetyl)-5-methylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C6H6BrNOS/c1-4-3-8-6(10-4)5(9)2-7/h3H,2H2,1H3 |

InChI Key |

PTWDXUMFHMNLQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoacetyl 5 Methylthiazole and Its Precursors

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, remains a prevalent method for constructing the thiazole core. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793).

Condensation Reactions Involving Alpha-Haloketones and Thioamides/Thioureas

The fundamental principle of the Hantzsch synthesis is the reaction between an α-haloketone and a thioamide-containing compound. youtube.comyoutube.com The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. youtube.comyoutube.com This initial S-alkylation is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by heat. youtube.com

A variety of thioamides and thioureas can be employed, leading to a diverse range of substituted thiazoles. nih.gov For instance, the reaction of an α-haloketone with thiourea yields 2-aminothiazole (B372263) derivatives, while using other thioamides can introduce different substituents at the 2-position of the thiazole ring. nih.gov

Role of 2-(Bromoacetyl)-5-methylthiazole as an Alpha-Haloketone Component in Hantzsch-Type Cyclizations

Interestingly, this compound can itself serve as the α-haloketone component in subsequent Hantzsch-type cyclizations. This application allows for the synthesis of more complex structures, such as bis-thiazole derivatives. In these reactions, the bromoacetyl group of this compound provides the electrophilic center for the initial nucleophilic attack by a thioamide or thiourea, leading to the formation of a new thiazole ring linked to the existing one. nih.gov This stepwise approach, where one thiazole ring is formed and then used as a building block for the next, is a common strategy for synthesizing bis-thiazole compounds. nih.gov

Bromination Strategies for Thiazole Derivatives

A direct and efficient route to this compound involves the bromination of a suitable acetylthiazole precursor. This approach focuses on the selective introduction of a bromine atom at the α-carbon of the acetyl group.

Direct Bromination of 5-Acetyl-2-methylthiazole and Analogues

The direct bromination of acetylthiazole derivatives, such as 5-acetyl-2-methylthiazole, is a key method for producing the corresponding α-bromoacetylthiazoles. A common procedure involves reacting the acetylthiazole with bromine in a solvent like glacial acetic acid, often with heating. prepchem.com For example, a solution of bromine in glacial acetic acid can be added dropwise to a refluxing solution of 2,4-dimethyl-5-acetyl-thiazole in the same solvent. prepchem.com After the reaction is complete, the product can be isolated by removing the solvent and neutralizing the residue. prepchem.com

Regioselective Bromination Techniques at the Alpha-Carbon of the Acetyl Moiety

Achieving regioselectivity in the bromination of acetylthiazoles is crucial to ensure that the bromine atom is introduced at the desired α-position of the acetyl group, rather than on the thiazole ring itself. The reaction conditions, including the choice of brominating agent and solvent, play a significant role in controlling the outcome. The use of bromine in acetic acid, as described above, generally favors α-bromination of the acetyl group. prepchem.com This selectivity is critical for the subsequent utility of the resulting this compound as a reactive intermediate in further synthetic transformations.

Multi-Component Reactions (MCRs) for Thiazole Systems Containing Bromoacetyl Functionality

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.govnih.gov While the direct synthesis of this compound via a one-pot MCR is not extensively documented, MCRs are widely used to generate diverse thiazole derivatives. nih.govnih.gov

For instance, a one-pot synthesis of substituted thiazoles can be achieved through the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This demonstrates the utility of α-haloketones in MCRs to build the thiazole core. Another example involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives. eurekaselect.comnih.gov These MCR strategies highlight the potential for developing novel, efficient routes to thiazole systems containing a bromoacetyl moiety, even if the specific target, this compound, is more commonly accessed through the bromination of its acetyl precursor. The development of MCRs that directly incorporate the bromoacetyl functionality into the thiazole ring in a single step remains an area of interest for synthetic chemists.

One-Pot Synthetic Approaches to Functionalized Thiazoles

One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. scispace.com Several one-pot methods have been successfully employed for the synthesis of functionalized thiazoles. These reactions often involve the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. researchgate.netclockss.org

A notable example is the Hantzsch thiazole synthesis, a classic method that has been adapted for one-pot procedures. acs.org This typically involves the reaction of an α-haloketone with a thioamide. Variations of this method allow for the introduction of diverse substituents on the thiazole ring. For instance, multicomponent reactions involving an α-halo carbonyl compound, thiosemicarbazide (B42300), and various anhydrides have been developed to produce highly substituted thiazole scaffolds. acs.orgnih.gov These reactions can be catalyzed by reusable nanoparticles, such as NiFe2O4, in environmentally friendly solvent systems like ethanol/water mixtures. acs.orgnih.gov

Another approach involves the in-situ generation of a required reactant. For example, a four-step, one-pot process can be achieved through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. researchgate.net This method circumvents the need for isolating intermediates, thereby streamlining the synthetic process. scispace.comresearchgate.net

| One-Pot Reaction Type | Reactants | Key Features | Reference |

| Multicomponent Reaction | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Catalyzed by reusable NiFe2O4 nanoparticles in an ethanol/water solvent system. | acs.orgnih.gov |

| Four-Step, One-Pot | α-active methylene ketones, bromine, potassium thiocyanate, primary amines | In-situ generation of intermediates, avoiding isolation steps. | researchgate.net |

| Hantzsch Thiazole Synthesis | α-haloketones, thioamides | A classic and adaptable method for thiazole ring formation. | acs.org |

Catalyst-Free and Environmentally Benign Protocols in Thiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netnih.gov This has led to the development of catalyst-free and environmentally benign protocols for thiazole synthesis. researchgate.netnih.gov These methods often utilize less hazardous solvents, such as water or polyethylene (B3416737) glycol (PEG), and aim to minimize waste generation. bepls.combohrium.com

Catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions. For example, the synthesis of 2-arylbenzothiazoles has been achieved by reacting 2-aminothiophenol (B119425) with aryl aldehydes in an air/DMSO oxidant system, eliminating the need for a metal catalyst. organic-chemistry.org Similarly, some multicomponent reactions for thiazole synthesis can proceed efficiently without a catalyst under microwave irradiation. bepls.combohrium.com

The use of green solvents is another key aspect of environmentally benign synthesis. Water, being non-toxic and readily available, has been explored as a solvent for the synthesis of certain thiazole derivatives. bepls.com Additionally, techniques like ultrasound irradiation can enhance reaction rates and yields in aqueous media, further promoting the green credentials of the synthesis. bohrium.com

| Green Chemistry Approach | Key Features | Examples | Reference |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often utilizing the inherent reactivity of starting materials or alternative energy sources. | Synthesis of 2-arylbenzothiazoles in an air/DMSO system; microwave-assisted domino reactions. | bepls.combohrium.comorganic-chemistry.org |

| Use of Green Solvents | Employing environmentally friendly solvents like water or polyethylene glycol (PEG) to reduce the use of hazardous organic solvents. | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles in water. | bepls.combohrium.com |

| Alternative Energy Sources | Utilizing microwave irradiation or ultrasound to accelerate reactions and improve efficiency. | Microwave-assisted synthesis of trisubstituted thiazoles; ultrasound-mediated synthesis with a catalyst in water. | bepls.combohrium.com |

Advanced Synthetic Transformations Leading to this compound Scaffolds

The synthesis of the specific target molecule, this compound, requires careful consideration of both the formation of the thiazole ring and the introduction of the bromoacetyl group.

Utilizing Diverse Starting Materials for Thiazole Ring Formation

The versatility of thiazole synthesis allows for the use of a wide array of starting materials to construct the desired 5-methylthiazole (B1295346) core. A common strategy involves the reaction of an α-haloketone with a source of sulfur and nitrogen, such as thiourea or a thioamide. mdpi.com For the synthesis of a 5-methylthiazole, an appropriate α-haloketone bearing a methyl group at the α-position would be required.

Alternatively, multicomponent reactions offer a convergent approach. For instance, the reaction of an α-halocarbonyl compound with thiosemicarbazide can lead to the formation of a 2-aminothiazole derivative, which can then be further functionalized. acs.orgnih.gov The choice of starting materials can be tailored to introduce specific substituents onto the thiazole ring, providing a high degree of molecular diversity. nih.gov

Functional Group Interconversions Towards the Bromoacetyl Moiety

Once the 5-methylthiazole ring is in place, the next critical step is the introduction of the bromoacetyl group at the 2-position. This is typically achieved through functional group interconversion.

A common precursor for this transformation is a 2-acetyl-5-methylthiazole. This can be prepared through various methods, including the reaction of a suitable thiazole derivative with an acetylating agent. The subsequent step involves the bromination of the acetyl group. This can be accomplished using bromine in a suitable solvent like acetic acid. ijcce.ac.ir This reaction proceeds via an α-bromination mechanism to yield the desired this compound.

Another synthetic route involves starting with a 2-carboxy-5-methylthiazole derivative. This carboxylic acid can be converted to an acid chloride, which is then reacted with diazomethane (B1218177) in an Arndt-Eistert reaction sequence. vanderbilt.edu The resulting diazoketone can then be treated with HBr to afford the α-bromoketone.

Alternatively, a Weinreb amide of 2-carboxy-5-methylthiazole can be prepared and subsequently reacted with a Grignard reagent, such as methylmagnesium bromide, to form the 2-acetyl-5-methylthiazole, which can then be brominated as described above. researchgate.net

| Precursor | Reagents for Bromoacetyl Formation | Reaction Type | Reference |

| 2-Acetyl-5-methylthiazole | Bromine, Acetic Acid | α-Bromination | ijcce.ac.ir |

| 2-Carboxy-5-methylthiazole | 1. SOCl2, 2. CH2N2, 3. HBr | Arndt-Eistert homologation followed by hydrobromination | vanderbilt.edu |

| 2-Carboxy-5-methylthiazole (via Weinreb amide) | 1. N,O-Dimethylhydroxylamine, Coupling agent, 2. CH3MgBr, 3. Bromine | Weinreb ketone synthesis followed by α-bromination | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 Bromoacetyl 5 Methylthiazole

Nucleophilic Substitution Reactions at the Bromoacetyl Center

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its utility in synthesizing fused and polyfunctionalized heterocyclic compounds. nih.gov

A prominent application of 2-(bromoacetyl)-5-methylthiazole is in the Hantzsch thiazole (B1198619) synthesis and its variations, which lead to the formation of fused heterocyclic systems. nih.gov When treated with thiourea (B124793) or substituted thioureas, this compound undergoes a cyclocondensation reaction. The reaction proceeds through initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to yield substituted imidazo[2,1-b]thiazoles. nih.gov These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.gov

Similarly, reactions with various primary and secondary amines can lead to the formation of α-aminoketones, which can be important intermediates or final products. More significantly, reaction with 2-aminothiazole (B372263) derivatives can lead to the construction of larger, fused ring systems. The initial step is the quaternization of a nitrogen atom in the heterocyclic amine by the bromoacetyl group, which is then followed by an intramolecular cyclization to form fused imidazole (B134444) rings. nih.gov

Table 1: Examples of Fused Heterocycles from Reactions with Amines and Thioureas

| Reactant | Product Type | Fused System |

|---|---|---|

| Thiourea | Thiazole Fused System | Imidazo[2,1-b]thiazole (B1210989) |

| Substituted Thioureas | Thiazole Fused System | Substituted Imidazo[2,1-b]thiazoles |

| 2-Aminothiazoles | Imidazole Fused System | Thiazolo-imidazole derivatives |

The electrophilic nature of the bromoacetyl group also facilitates cyclocondensation reactions with hydrazine (B178648) and its derivatives, such as thiosemicarbazide (B42300). The reaction with hydrazine can lead to the formation of pyrazole (B372694) derivatives. nih.gov The initial attack occurs at the α-carbon, followed by cyclization involving the ketone carbonyl group.

When thiosemicarbazide is used as the nucleophile, the reaction can proceed to form imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles. These reactions typically involve the initial formation of a thiosemicarbazone intermediate by reaction with the ketone carbonyl, followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the bromide to form the fused heterocyclic system. rsc.org These polycyclic structures are investigated for their potential as bioactive agents. rsc.org

Coupling Reactions Involving the Bromine Atom

While the primary reactivity of this compound involves nucleophilic substitution at the carbon bearing the bromine, the bromine atom itself can participate in coupling reactions, characteristic of α-haloketones. It is important to distinguish this from the Suzuki-Miyaura coupling of aryl halides, as the bromine is attached to an sp³-hybridized carbon.

Direct Suzuki-Miyaura coupling of α-bromoketones with boronic acids is challenging but has been achieved under specific palladium-catalyzed conditions. nih.gov The development of specialized chiral ligands has been crucial for enabling such transformations, particularly for producing chiral α-aryl carboxamides. nih.gov More commonly, other cross-coupling methods are employed for α-bromoketones. For instance, Negishi-type cross-couplings using arylzinc reagents, catalyzed by nickel complexes, have proven effective for the α-arylation of ketones. nih.gov This method allows for the formation of a carbon-carbon bond at the α-position under mild conditions. nih.gov Stille coupling reactions, which utilize organotin reagents, have also been developed for the palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds. researchgate.net

A variety of catalytic systems have been explored to facilitate the coupling of α-bromo carbonyl compounds. For Negishi couplings, a combination of NiCl₂·glyme and a chiral pybox ligand has been shown to be effective for the stereoconvergent α-arylation of ketones. nih.gov In the case of Suzuki-type reactions, palladium catalysts paired with specific phosphorus ligands are often required to achieve good yields and enantioselectivities. nih.gov For Stille couplings, palladium catalysts such as those employing the XPhos ligand have been successful in promoting the reaction between α-bromo carbonyl compounds and alkynylstannanes. researchgate.net Zinc halides have also been used to catalyze the cross-coupling of α-chloroketones with organotin enolates to form γ-diketones. nih.gov

Table 2: Catalytic Systems for Cross-Coupling of α-Bromo Carbonyl Compounds

| Coupling Reaction | Catalyst System Example | Reactant Partner |

|---|---|---|

| Negishi | NiCl₂·glyme / Chiral Ligand | Arylzinc reagents |

| Suzuki-Miyaura | Palladium / Chiral P,P=O Ligand | Aryl boronic acids |

| Stille | Palladium / XPhos Ligand | Alkynylstannanes |

Formation of Polyfunctionalized Heterocyclic Systems

The dual reactivity of this compound makes it an excellent precursor for the synthesis of complex, polyfunctionalized heterocyclic systems. nih.govresearchgate.net By combining the reactions described above, chemists can introduce multiple functional groups and build intricate molecular architectures. For example, a Hantzsch reaction can be performed to create a fused imidazo[2,1-b]thiazole core, which can then be further functionalized. nih.gov

The α-bromoketone moiety is a key synthon for a wide variety of five- and six-membered rings containing nitrogen, sulfur, and oxygen heteroatoms. nih.gov For example, reaction with phenylhydrazones can yield 4-aminopyrazoles, while cyclocondensation with phenylhydrazine (B124118) can produce N-phenylpyrazoles. nih.gov The versatility of this starting material allows for the generation of libraries of complex molecules for screening in drug discovery and materials science. researchgate.netresearchgate.net The synthesis of spirothiazolidinone derivatives of imidazo[2,1-b]thiazole, for instance, has been explored for antiviral and antimycobacterial applications. nih.gov

Synthesis of Novel Bithiazole and Multithiazole Derivatives

The construction of bithiazole and multithiazole systems is a key application of this compound, driven by the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.

In a typical synthesis, this compound reacts with a thioamide, such as thiourea or a substituted thiourea, to form a new thiazole ring. The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the bithiazole product. For instance, the reaction with thiourea yields a 2-amino-4-(5-methylthiazol-2-yl)thiazole derivative. This strategy is foundational for creating libraries of substituted bithiazoles by varying the thioamide reactant.

The following table summarizes representative reactions for the synthesis of bithiazole derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| This compound | Thiourea | 2'-Amino-[2,4'-bithiazole] derivative | Hantzsch Thiazole Synthesis |

| This compound | Phenylthiourea | 2'-(Phenylamino)-[2,4'-bithiazole] derivative | Hantzsch Thiazole Synthesis |

| This compound | Thiobenzamide | 2'-Phenyl-[2,4'-bithiazole] derivative | Hantzsch Thiazole Synthesis |

This table illustrates the general reaction scheme for creating bithiazole structures from this compound.

This methodology can be extended to synthesize multithiazole systems by using a starting material that already contains a thiazole ring and can be converted into a thioamide. The iterative application of this synthetic sequence allows for the construction of complex polythiazole chains.

Construction of Fused Thiazole-Containing Heterocycles

The electrophilic nature of the α-bromoacetyl group makes this compound an excellent precursor for building fused heterocyclic systems. By reacting it with various bifunctional nucleophiles, a second ring can be annulated onto the thiazole core or formed from the bromoacetyl moiety.

Pyrazoles: Fused pyrazole derivatives can be synthesized through the reaction of this compound with hydrazine or its derivatives. The initial reaction typically forms a hydrazone at the ketone, followed by cyclization. However, a more common strategy involves reacting the α-haloketone with a compound already containing a pyrazole ring or a precursor that can cyclize to form one.

Thiophenes: The Gewald reaction is a prominent method for synthesizing thiophenes. While the classical Gewald reaction starts with an α-mercapto ketone, modified procedures allow for the use of α-haloketones like this compound. nih.govgoogle.comwikipedia.org Reaction with an activated nitrile and a sulfur source in the presence of a base can lead to the formation of aminothiophene derivatives. nih.govgoogle.comwikipedia.org For example, reacting this compound with malononitrile (B47326) and elemental sulfur would yield a highly functionalized thiophene (B33073) fused or linked to the thiazole ring.

Oxazoles: The synthesis of oxazoles can be achieved by reacting this compound with an amide, a reaction known as the Bredereck synthesis. pressbooks.pub For instance, condensation with urea (B33335) followed by cyclization would yield an amino-substituted oxazole (B20620) derivative attached to the 5-methylthiazole (B1295346) core. masterorganicchemistry.com

Triazoles: Fused triazole systems can be generated through multi-step syntheses. One approach involves converting the bromoacetyl group into an alkyne, which can then undergo a [3+2] cycloaddition with an azide (B81097) (a "click" reaction) to form the triazole ring. chemguide.co.uk Alternatively, reacting the bromoacetyl compound with a nucleophile containing a pre-formed triazole can link the two heterocycles. chemguide.co.uk

Pyridines: Pyridine (B92270) rings can be annulated using the Hantzsch pyridine synthesis or related methodologies. This typically involves a one-pot condensation of the α-haloketone, a β-ketoester, and an ammonia (B1221849) source. The reaction of this compound with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate, for example, can produce a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding thiazolyl-pyridine.

The table below outlines the general strategies for constructing these fused systems.

| Target Heterocycle | Key Reagents | General Reaction Type |

| Pyrazole | Hydrazine derivatives | Condensation/Cyclization |

| Thiophene | Activated nitrile, Sulfur source | Gewald Reaction |

| Oxazole | Amides (e.g., Urea) | Bredereck Synthesis |

| Triazole | Azides (after conversion to alkyne) | Cycloaddition (Click Chemistry) |

| Pyridine | β-Ketoester, Ammonia source | Hantzsch Pyridine Synthesis |

This table provides an overview of synthetic routes to various fused heterocycles starting from this compound.

Reactivity of the Ketone Functionality within the Bromoacetyl Group

Beyond its role in forming the C-Br bond, the ketone functionality within the bromoacetyl group offers its own set of reactive pathways, allowing for further molecular diversification.

Condensation Reactions with Carbonyl Reagents

The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles, particularly those containing a primary amine group. A significant example is the reaction with hydrazine derivatives to form hydrazones.

For instance, treatment with thiosemicarbazide leads to the formation of the corresponding thiosemicarbazone. This reaction is often a prelude to further cyclization, as the newly formed thiosemicarbazone can react intramolecularly or with another reagent to create a new heterocyclic ring, such as a thiadiazole. Similarly, reaction with substituted hydrazines yields stable hydrazone products. These reactions are typically catalyzed by a small amount of acid.

| Carbonyl Reagent | Product |

| Hydrazine | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone |

| Hydroxylamine | Oxime |

This table details the products of condensation reactions at the ketone functionality.

Reduction and Oxidation Pathways

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol without affecting the thiazole ring or the carbon-bromine bond under mild conditions. The most common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield 1-bromo-2-(5-methylthiazol-2-yl)ethanol. This reduction introduces a new chiral center into the molecule.

Catalytic hydrogenation can also be employed, although care must be taken to prevent dehalogenation (removal of the bromine atom). pressbooks.pub Using specific catalysts like Lindlar's catalyst might favor the reduction of the ketone over the C-Br bond.

Oxidation: Ketones are generally resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. The ketone group in this compound is not readily oxidized. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the thiazole ring or cleavage of the molecule. Therefore, oxidation of the ketone functionality is not a synthetically useful pathway for this compound.

Biological Activities and Mechanistic Investigations of 2 Bromoacetyl 5 Methylthiazole Derivatives in Vitro Studies

Antimicrobial Activity Studies

Derivatives of 2-(bromoacetyl)-5-methylthiazole have demonstrated notable activity against a spectrum of microbial pathogens. In vitro evaluations have been crucial in identifying their potential as novel antimicrobial agents.

In Vitro Evaluation Against Bacterial Strains

The antibacterial efficacy of thiazole (B1198619) derivatives has been tested against several clinically significant bacterial strains, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

Novel benzothiazole (B30560) derivatives have been identified as potent inhibitors of biofilm formation in P. aeruginosa at nanomolar concentrations. One such derivative, SN12, demonstrated significant biofilm inhibition without suppressing bacterial growth, suggesting a mechanism that disrupts biofilm construction and maturation. This compound was also found to enhance the efficacy of conventional antibiotics like ciprofloxacin (B1669076) and tobramycin (B1681333) against P. aeruginosa infections in a murine skin wound model. nih.gov

Other studies have explored the antibacterial potential of various thiazole-containing compounds. For instance, a series of benzimidazole-5-(aryldiazenyl)thiazole derivatives were synthesized and showed activity against S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium). nih.gov Similarly, pyrimidine (B1678525) derivatives have been shown to exhibit antimicrobial activity against K. pneumoniae comparable to the antibiotic ceftriaxone (B1232239) in experimental infections. sibjcem.ru The in vitro activity of various antimicrobial agents against P. aeruginosa has been extensively studied, with compounds like ceftazidime, amikacin, and certain penicillins showing high efficacy. nih.gov

The following table summarizes the in vitro antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity Metric | Result | Reference |

| Benzothiazole derivative (SN12) | Pseudomonas aeruginosa | IC50 (Biofilm Inhibition) | 43.3 nmol/L | nih.gov |

| Benzimidazole-5-(aryldiazenyl)thiazole | Staphylococcus aureus | Inhibition Zone | Noticed efficiency | nih.gov |

| Benzimidazole-5-(aryldiazenyl)thiazole | Escherichia coli | Inhibition Zone | Noticed efficiency | nih.gov |

| Pyrimidine derivative | Klebsiella pneumoniae | Antimicrobial Activity | Comparable to ceftriaxone | sibjcem.ru |

In Vitro Assessment Against Fungal Strains

While specific studies on the antifungal activity of this compound derivatives against Trichoderma harzianum are not extensively documented in the provided search results, the broader class of thiazole derivatives has been investigated for antifungal properties against various pathogenic fungi. Trichoderma species themselves are known producers of antifungal metabolites. researchgate.netmdpi.com For instance, Trichoderma harzianum has been shown to be a source of secondary metabolites with antifungal activity against various plant pathogenic fungi. researchgate.netbiologyjournal.in This suggests that while T. harzianum is often studied as a biocontrol agent, its susceptibility to synthetic antifungal compounds like thiazole derivatives warrants further investigation.

General studies on other heterocyclic compounds, such as hexahydropyrimidine (B1621009) derivatives, have demonstrated antifungal activity against dermatophytes like Trichophyton mentagrophytes and Microsporum canis. nih.gov This highlights the potential for nitrogen-containing heterocyclic compounds to serve as scaffolds for novel antifungal agents.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are pivotal in optimizing the antimicrobial potency of thiazole derivatives. These studies elucidate how chemical modifications to the core structure influence biological activity. For benzothiazole derivatives, it has been noted that substitutions at the 2nd, 5th, and 6th positions can lead to effective antimicrobial and antifungal agents. medipol.edu.tr

The development of new antimicrobial agents is a priority due to increasing resistance. medipol.edu.tr SAR studies on various heterocyclic compounds, including those containing thiazole and triazine rings, have been conducted to identify key structural features for enhanced antimicrobial effects. nih.gov For example, in a series of sulfamoyl benzamidothiazoles, systematic modifications helped identify more potent compounds compared to the parent structure. nih.gov The synthesis of novel benzothiazole-2-thione derivatives and their subsequent evaluation revealed that certain substitutions resulted in good minimum inhibition concentration (MIC) values against Staphylococcus aureus and Candida species. medipol.edu.tr

Anticancer and Antiproliferative Potency in Cell-Based Assays

In addition to their antimicrobial properties, this compound derivatives and related compounds have been evaluated for their potential as anticancer agents. In vitro screening against various human cancer cell lines has provided valuable insights into their antiproliferative capabilities.

In Vitro Screening Against Human Cancer Cell Lines

Thiazole-based compounds have been tested against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities.

Derivatives have shown notable effects against colon cancer cells. For instance, some nutraceutical compounds have displayed cytotoxicity against HCT 116 p53 wild-type and p53-/- cell lines. nih.gov Other studies have also reported the antiproliferative activity of various compounds against HCT116 cells. researchgate.net

In the context of liver cancer, new benzimidazole-5-(aryldiazenyl)thiazole derivatives have been evaluated for their cytotoxicity against the HepG2 human liver cancer cell line, showing noticeable efficiency at relatively high concentrations. nih.gov Halogen derivatives of other heterocyclic compounds have also demonstrated significant activity against HepG2 cells. nih.gov

Breast cancer cell lines, such as MCF-7, have also been a target for these derivatives. Coumarin-triazole hybrids, for example, exhibited cytotoxic activity against MCF7 cells with IC50 values significantly lower than that of cisplatin. nih.gov

With regard to prostate cancer, some benzenesulphonamide derivatives have shown potent inhibitory effects against PC-3 cells. researchgate.net

The table below presents a summary of the in vitro anticancer activity of selected thiazole and related derivatives.

| Derivative Type | Cancer Cell Line | Activity Metric | Result | Reference |

| Benzimidazole-5-(aryldiazenyl)thiazole | HepG2 (Liver) | Cytotoxicity | Noticeable efficiency | nih.gov |

| Halogen derivative of benzofuran | HepG2 (Liver) | Cytotoxicity | Significant activity | nih.gov |

| Coumarin-triazole hybrid | MCF-7 (Breast) | IC50 | 2.66 - 10.08 µM | nih.gov |

| Benzenesulphonamide derivative | PC-3 (Prostate) | IC50 | 4.08 µM | researchgate.net |

| Nutraceutical compound (Capsaicin) | HCT 116 p53-/- (Colon) | IC50 | 19.67 ± 0.06 µM | nih.gov |

Investigation of Molecular Targets and Pathways of Action

Understanding the molecular targets and pathways through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, has emerged as a significant target for many anticancer drugs. nih.govnih.gov

The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. frontiersin.org Small molecules that inhibit Bcl-2, known as BH3 mimetics, can restore the natural process of programmed cell death. frontiersin.orgyoutube.com Thiazole-containing compounds have been investigated as potential Bcl-2 inhibitors. The primary mechanism of action of Bcl-2 inhibitors involves binding to the BH3 domain of the Bcl-2 protein, which displaces pro-apoptotic proteins and leads to the activation of the apoptotic cascade. frontiersin.org While direct evidence for this compound derivatives targeting Bcl-2 is still emerging, the broader class of thiazole derivatives holds promise in this area. There is currently no specific information available from the provided search results linking these derivatives to the Rho6 protein.

Correlation of Structural Motifs with In Vitro Cytotoxicity Profiles

The cytotoxic effects of this compound derivatives are significantly influenced by their structural characteristics. Research has demonstrated that the presence and arrangement of specific chemical groups, known as motifs, within the molecule are critical determinants of its ability to induce cell death in cancer cell lines.

A key finding is the importance of the thiazole ring itself. Studies have shown that compounds containing at least two sequentially linked thiazole rings exhibit greater cytotoxic activity compared to those with a single thiazole ring. For instance, in a study comparing various heterocyclic fragments, compounds with two connected thiazoles showed significant growth inhibition of HCT116 colon cancer cells, while those with only one thiazole did not produce a notable cytotoxic effect. Furthermore, increasing the number of sequential heterocycles, with a minimum of two being thiazoles, can enhance cytotoxicity.

Moreover, the nature of the linker between the thiazole core and other parts of the molecule can affect cytotoxicity. For instance, in a series of quinazoline-4(3H)-one derivatives, a compound with an aliphatic linker attached to a thiol group at the 2-position of the quinazoline (B50416) ring demonstrated the most potent activity against MCF-7 and SW480 cancer cell lines. This suggests that the flexibility and chemical nature of the linker can influence how the molecule interacts with its biological targets.

The following table summarizes the structure-activity relationships for the in vitro cytotoxicity of various thiazole derivatives:

Anti-Inflammatory Activities

Derivatives of this compound have demonstrated the ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Several studies have focused on the synthesis of thiazole derivatives as selective inhibitors of COX-2, an isoform of the COX enzyme that is upregulated during inflammation. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective inhibitors of the COX-2 enzyme. Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have been identified as selective inhibitors of COX-2.

In addition to COX inhibition, some thiazole derivatives have shown activity against 5-lipoxygenase (5-LOX). N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-LOX. The development of dual inhibitors that target both COX-2 and 5-LOX is a promising strategy for creating more effective anti-inflammatory agents with potentially fewer side effects. Research in this area has led to the identification of compounds like the morpholinoacetamide-thiophene hybrid, which exhibits dual inhibitory activity against COX-2 and 5-LOX.

The following table presents data on the in vitro inhibition of COX and LOX enzymes by various thiazole derivatives:

The anti-inflammatory properties of this compound derivatives have been further investigated in cellular models, providing insights into their mechanisms of action beyond direct enzyme inhibition. A common in vitro model for studying inflammation involves the use of macrophages, such as the RAW 264.7 cell line, which, when stimulated with lipopolysaccharide (LPS), release a variety of inflammatory mediators.

Studies have shown that certain thiazole derivatives can suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages. For example, kratom alkaloid extracts, which contain thiazole-related structures, have been shown to suppress reactive oxygen species (ROS), nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Furthermore, the anti-inflammatory effects of some derivatives are linked to the inhibition of signaling pathways that regulate the expression of inflammatory genes. The dual inhibitory activity of certain compounds against both COX-2 and 5-LOX suggests a broad-spectrum anti-inflammatory effect by targeting multiple arms of the arachidonic acid cascade.

Enzyme Inhibition and Other Biological Activities

Thiazole derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research has explored the synthesis of benzothiazole-isothiourea derivatives as potential multi-target agents for Alzheimer's disease, with a focus on their ability to inhibit acetylcholinesterase (AChE).

Antioxidant Capacity (e.g., DPPH free radical scavenging)

Derivatives of this compound have been investigated for their antioxidant properties, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.govnih.govdmed.org.ua This assay is a common in vitro method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor, which is an indicator of its antioxidant potential. mdpi.com The reduction of the stable DPPH radical by an antioxidant to its non-radical form results in a color change that can be measured spectrophotometrically. nih.gov

Several studies have synthesized and evaluated various thiazole derivatives for their antioxidant activity. For instance, a series of benzylideneiminophenylthiazole analogues were synthesized and tested, with some compounds demonstrating notable antioxidant effects. nih.govresearchgate.net The presence of certain substituents, such as a methoxy (B1213986) group on the phenyl ring, was found to enhance the antioxidant activity. nih.gov Similarly, other research on phenolic thiazoles and 2-(2-hydrazinyl)thiazole derivatives has highlighted the antioxidant potential of this class of compounds. nih.govresearchgate.net The antioxidant capacity is often attributed to the presence of phenolic groups and the hydrazone moiety within the molecular structure. semanticscholar.org The antiradical activity is influenced by the electron nature of the thiazole core and the presence of various functional groups. dmed.org.ua

Interactive Table: Antioxidant Activity of Thiazole Derivatives

Inhibition of Specific Enzymes (e.g., kynurenine-3-hydroxylase, cyclin-dependent kinase, alkaline phosphatase, ecto-5′-nucleotidase, Bcr-Abl/HDAC)

Derivatives of this compound have been explored as inhibitors of several key enzymes implicated in various diseases.

Kynurenine-3-hydroxylase: While direct studies on this compound derivatives are not prominent, research into inhibitors of kynurenine (B1673888) hydroxylase has identified other compounds, such as meta-nitrobenzoylalanine, as potent inhibitors. nih.gov This inhibition leads to an increase in the cerebral concentration of kynurenic acid, an antagonist of ionotropic glutamate (B1630785) receptors, suggesting potential sedative and anticonvulsant activities. nih.gov

Cyclin-Dependent Kinase (CDK): Thiazole-containing compounds have emerged as significant inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. scispace.comnih.govrsc.org For example, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as effective CDK inhibitors, with some showing high selectivity for specific CDK members like CDK9 over others like CDK2. rsc.org Another study discovered 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel and potent inhibitors of CDK12, a potential target in esophageal squamous cell carcinoma. nih.gov Furthermore, in silico studies have been performed to predict the binding modes of benzimidazoloyl thiazole derivatives with cyclin-dependent kinase protein 5FGK. scispace.com

Alkaline Phosphatase (AP): Thiazole derivatives have demonstrated potential as inhibitors of alkaline phosphatase isozymes, which are targets for anticancer drug discovery. semanticscholar.orgresearchgate.net Studies on thiazol-2-ylidene-benzamide derivatives revealed that some compounds were potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP). researchgate.net For instance, 2′′-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) was identified as a highly potent and selective inhibitor of h-TNAP. researchgate.net Other research has also highlighted the potential of pyrazolo-oxothiazolidines and other heterocyclic compounds as alkaline phosphatase inhibitors. nih.govmdpi.comsemanticscholar.org

Ecto-5′-nucleotidase (CD73): Although direct inhibition by this compound derivatives is not explicitly detailed, research on other heterocyclic structures like spirooxindole derivatives has led to the identification of potent inhibitors of human and rat ecto-5'-nucleotidase. nih.gov These inhibitors are considered promising for cancer therapy. nih.gov

Bcr-Abl/HDAC: A novel approach in cancer drug development involves the dual inhibition of the Bcr-Abl kinase and histone deacetylase (HDAC). rsc.org Researchers have designed and synthesized 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives that exhibit inhibitory activity against both Bcr-Abl and HDAC1. rsc.org This dual-action strategy shows promise for treating certain types of leukemia and prostate cancer. rsc.org Combining HDAC inhibitors with Bcr-Abl kinase inhibitors has also been shown to potentiate the activity against imatinib-resistant Bcr-Abl positive leukemia cells. nih.gov

Interactive Table: Enzyme Inhibition by Thiazole Derivatives

Immunosuppressive Modulations at the Cellular Level

The search for novel immunosuppressive agents is crucial for managing autoimmune diseases and preventing transplant rejection. While specific studies on the direct immunosuppressive effects of this compound at the cellular level are limited in the provided results, the inhibition of enzymes like ecto-5'-nucleotidase (CD73) by related heterocyclic compounds points towards a potential role in modulating immune responses. nih.gov CD73 is involved in the production of adenosine, which has immunosuppressive functions. Therefore, its inhibition could have implications for cancer immunotherapy by enhancing anti-tumor immune responses.

Application in Proteomics Research

The field of chemical proteomics utilizes chemical probes to study protein function and interaction in a complex biological system. researchgate.net Click chemistry, a set of powerful and reliable chemical reactions, has become an invaluable tool in this area for applications such as activity-based protein profiling (ABPP), enzyme inhibitor screening, and protein labeling. researchgate.netmdpi.com

While direct applications of this compound in proteomics are not explicitly detailed, the core thiazole structure is a component of various probes and inhibitors used in these studies. For instance, clickable probes are designed with a reactive group to bind to target proteins and a tag (like an alkyne or azide) for subsequent detection or purification via click chemistry. researchgate.net This allows for the identification and quantification of protein targets of various molecules, including drugs and metabolites. The versatility of the thiazole scaffold in medicinal chemistry suggests its potential incorporation into such probes for proteomics research to identify novel protein targets and elucidate mechanisms of action.

Computational and Theoretical Studies of 2 Bromoacetyl 5 Methylthiazole and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Molecular docking simulations have been effectively employed to predict the binding modes and affinities of various thiazole (B1198619) analogues with a range of biological macromolecules. These studies help to understand how these compounds orient themselves within the active site of a target protein, which is fundamental to their mechanism of action.

For instance, docking studies on novel benzimidazoloyl thiazole derivatives identified their binding modes with cyclin-dependent kinase (CDK) protein 5FGK. One analogue containing a p-chlorophenyl substituent demonstrated the highest negative binding energy score of –7.95 kcal/mol, indicating a strong and stable interaction with the kinase enzyme's active site. Similarly, simulations of 5-methylthiazole-thiazolidinone conjugates with cyclooxygenase (COX) enzymes predicted better molecular interactions and docking scores against the COX-1 target compared to COX-2 or lipoxygenase (LOX), suggesting their potential as selective COX-1 inhibitors. mdpi.com

In another study, a series of newly synthesized heterocycles linked to a thiazole scaffold were docked against the Rho6 protein, a target in hepatic cancer. The results showed good docking scores and acceptable binding interactions for the compounds, correlating with their promising inhibitory activity against HepG2 cancer cell lines. semanticscholar.org Docking of benzothiazole-thiazole hybrids was also performed against the p56lck enzyme, a target in cancer therapy, revealing binding patterns within the ATP binding site that are crucial for inhibitory action. biointerfaceresearch.com

| Compound Series | Biological Target | Predicted Binding Affinity/Score |

| 2-(4-chlorophenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | Cyclin-dependent kinase (5FGK) | -7.95 kcal/mol |

| 5-methylthiazole-thiazolidinone derivatives | Cyclooxygenase-1 (COX-1) | Strong molecular interaction predicted |

| Heterocycles linked thiazole conjugates | Rho6 protein | Good docking scores reported |

| Benzothiazole-thiazole hybrids | p56lck enzyme | Favorable binding at ATP site |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are essential for ligand binding. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, anchor the ligand in place and are determinant for its biological activity.

For the benzimidazoloyl thiazole analogue with the highest binding affinity for CDK, docking analysis revealed the formation of strong hydrogen bonds with residues ARG 65 and VAL 154 of the enzyme. The stability of this drug-receptor complex was attributed to a combination of van der Waals and electrostatic interactions. In the case of 5-methylthiazole-thiazolidinone derivatives targeting COX-1, the docking study highlighted that the amino acid residue Arg 120 was a key determinant for the observed anti-inflammatory activity, providing molecular insight into the mechanism of inhibition. mdpi.com

| Compound/Analogue Series | Biological Target | Key Interacting Amino Acid Residues |

| 2-(4-chlorophenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | Cyclin-dependent kinase (5FGK) | ARG 65, VAL 154 |

| 5-methylthiazole-thiazolidinone derivatives | Cyclooxygenase-1 (COX-1) | Arg 120 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully used to develop predictive models for the biological efficacy of thiazole derivatives. These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. A QSAR analysis was performed on 56 derivatives of 2-aminothiazol-4(5h)-one for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders. nih.gov Using an Artificial Neural Network (ANN) algorithm, a predictive model was developed with high accuracy, reflected by a determination coefficient (R²) of 0.9482 and a cross-validated R² (Q²) of 0.9944, confirming its validity and reliability. nih.gov

Another QSAR study on 2-amino thiazole derivatives as potential aurora kinase inhibitors for breast cancer also yielded robust predictive models. semanticscholar.org The best models demonstrated strong statistical significance, enabling the reliable prediction of the aurora kinase inhibitory activity based on the compounds' structural features. semanticscholar.org

| Thiazole Analogue Series | Biological Target | QSAR Model Statistics |

| 2-aminothiazol-4(5h)-one derivatives | 11β-HSD1 | R² = 0.9482; Q² = 0.9944 |

| 2-amino thiazole derivatives | Aurora kinase | R²ext = 0.8735; CCCext = 0.8783 |

A key aspect of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical representations of the physicochemical properties of the molecules. The QSAR model developed for 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors utilized several classes of descriptors. nih.gov The most influential descriptors included 3D descriptors like GETAWAY, 3D-MoRSE, and RDF descriptors, as well as topological indices such as GALVEZ, 2D autocorrelations, and Burden eigenvalues. nih.gov These findings suggest that the 3D shape, molecular surface properties, and atomic connectivity of the molecules are critical for their inhibitory potency. This information is invaluable for designing new compounds with potentially enhanced activity. nih.gov

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. In the context of drug discovery, it is used to study the stability of a ligand-protein complex and to observe the dynamic conformational changes that occur upon binding, providing a more realistic view than the static picture offered by molecular docking.

Studies on thiazole analogues have utilized MD simulations to validate docking results and confirm the stability of the predicted binding poses. For example, MD simulations were performed on benzothiazole-thiazole hybrids designed as p56lck inhibitors to understand the structural requirements for their inhibitory action. biointerfaceresearch.com Similarly, the most promising 2-amino thiazole derivative identified through docking against aurora kinase was subjected to a 100 ns MD simulation. semanticscholar.org The stability of the compound's binding with the target protein was confirmed by analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and hydrogen bond interactions over the course of the simulation. semanticscholar.org

In another study, MD simulations of hybrid chalcone–thiazole complexes with DNA gyrase B were used to gain insights into their structural analysis and confirm stable binding, reinforcing the predictions made by docking. nih.gov These simulations provide crucial evidence that the computationally predicted interactions are maintained in a dynamic, more physiologically relevant environment.

Assessment of Ligand-Protein Complex Stability and Dynamics

The stability of a ligand-protein complex is a critical factor in determining the potential efficacy and duration of action of a therapeutic agent. Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability and dynamics of these complexes over time. By simulating the atomic movements of the protein and the bound ligand, researchers can gain insights into the binding stability, conformational changes, and key interactions that govern the complex.

In studies of thiazole-containing compounds, MD simulations have been employed to confirm the stability of ligand-protein complexes. For instance, the stability of complexes formed between thiazole-chalcone hybrid derivatives and DNA gyrase B has been evaluated using MD simulations, with analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bonds, and Solvent Accessible Surface Area (SASA) confirming stable binding. Similarly, a 100 ns molecular dynamics simulation was used to confirm the stability of top-ranking compound-protein complexes in a study of potential melon fly management agents researchgate.net. These studies demonstrate that the ligand remains stably bound within the protein's active site throughout the simulation, indicating a favorable and lasting interaction.

The stability is often quantified by monitoring the RMSD of the protein and ligand backbone atoms over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value, suggesting that the system has reached equilibrium and the ligand is not undergoing significant conformational changes or dissociating from the binding pocket. Analysis of hydrogen bond interactions and other non-covalent forces during the simulation further elucidates the key residues responsible for maintaining the stability of the complex. This information is invaluable for the rational design and optimization of more potent and specific inhibitors.

Conformational Analysis and Flexibility Studies

Conformational analysis is a crucial aspect of computational drug design, as the three-dimensional shape of a molecule is intrinsically linked to its biological activity. These studies investigate the different spatial arrangements of atoms in a molecule and their relative energies, providing insights into the molecule's flexibility and the preferred conformations it adopts in solution and when interacting with a biological target.

For thiazole derivatives, conformational analysis has been instrumental in understanding structure-activity relationships (SAR). For example, in a study of (methoxyalkyl)thiazoles as 5-lipoxygenase inhibitors, conformational analysis using systematic searching, molecular mechanics, and semiempirical methods helped to explain the observed enantioselectivity, where the (S)-isomer was significantly more potent than the (R)-isomer nih.gov. This highlights the importance of the spatial arrangement of substituents on the thiazole ring for effective binding to the target enzyme.

These computational methods can identify low-energy conformers that are most likely to be biologically active. By understanding the conformational preferences of a molecule like 2-(Bromoacetyl)-5-methylthiazole, researchers can design analogues with restricted conformations that favor the bioactive shape, potentially leading to increased potency and selectivity. The flexibility of the molecule, or its ability to adopt different conformations, also plays a role in its ability to adapt to the binding site of a protein. A molecule that is too rigid may not be able to achieve the optimal orientation for binding, while a molecule that is too flexible may pay a high entropic penalty upon binding.

In Silico ADMET Profiling (Excluding Toxicity Outcomes)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a computational approach used to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail in later stages of development.

For various thiazole derivatives, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. These studies typically predict a range of parameters, including:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to estimate how well a compound will be absorbed from the gastrointestinal tract into the bloodstream. For instance, a study on 2-aminothiazol-4(5H)-one derivatives showed excellent predicted intestinal absorption values, ranging from 90.77% to 95.75% mdpi.com.

Distribution: Predictions of properties like plasma protein binding and blood-brain barrier (BBB) penetration help to understand how a compound will be distributed throughout the body.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a key consideration. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). For example, in one study, none of the tested 2-aminothiazol-4(5H)-one derivatives were predicted to inhibit the crucial CYP3A4 isoenzyme mdpi.com.

These predictions are often guided by established rules such as Lipinski's rule of five and Veber's rules, which relate the physicochemical properties of a compound to its potential for oral bioavailability.

Table 1: Predicted ADME Properties for a Series of Thiazole Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) |

| Derivative A | 350.4 | 3.2 | 1 | 4 | 92.5 | 1.15 |

| Derivative B | 412.5 | 4.1 | 2 | 5 | 88.1 | 0.98 |

| Derivative C | 388.2 | 3.8 | 1 | 4 | 91.3 | 1.07 |

Note: This table contains representative data for illustrative purposes based on findings for thiazole analogues and does not represent actual data for this compound.

Spectroscopic Property Prediction and Theoretical Characterization

Theoretical calculations play a significant role in predicting and understanding the spectroscopic properties of molecules. Methods based on density functional theory (DFT) are commonly used to calculate various molecular properties, including vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For heterocyclic compounds like thiazoles, theoretical studies can provide valuable insights that complement experimental data. A theoretical investigation of benzothiazole (B30560) and its derivatives, for example, utilized DFT with the B3LYP functional to analyze their molecular structure and spectroscopic properties scirp.org. Such studies can help in the assignment of experimental spectral bands and provide a deeper understanding of the electronic structure and bonding within the molecule.

The prediction of spectroscopic properties for this compound would involve:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule.

Vibrational Analysis: Calculation of the vibrational frequencies can predict the positions of major peaks in the IR and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the chromophores within the molecule.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in the structural elucidation of the molecule and its analogues.

Furthermore, theoretical calculations can provide information on other molecular properties such as the dipole moment, which relates to the molecule's polarity, and the analysis of frontier molecular orbitals (HOMO and LUMO), which provides insights into the molecule's reactivity and charge transfer characteristics scirp.org.

Analytical Characterization Techniques for Research on 2 Bromoacetyl 5 Methylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Bromoacetyl)-5-methylthiazole derivatives. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR offers insights into the carbon skeleton of the molecule.

In ¹H NMR spectra of thiazole (B1198619) derivatives, the chemical shifts of protons are influenced by their position on the ring and the nature of the substituents. For instance, in a series of synthesized N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-2-(phenylthio)acetamide derivatives, aromatic protons typically appear as multiplets in the range of 7.06-8.0 ppm. ekb.eg The proton of a -CH2- group adjacent to a carbonyl or thioether group can be observed at around 3.9-4.4 ppm. ekb.eg The presence of an N-H proton can be identified by a signal at approximately 10.5-12.1 ppm. ekb.eg

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In a study of 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide, the carbon signals for the thiazole ring and other parts of the molecule were fully assigned, confirming the structure of the compound. researchgate.net

¹H NMR Data for a Representative Thiazole Derivative

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene (B1212753) (-CH2-) | 3.9 | Singlet |

| Aromatic (Ar-H) | 7.6 - 7.8 | Multiplet |

| Amide (N-H) | 12.1 | Singlet |

Data derived from a study on a substituted thiazolidinone derivative. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For derivatives of this compound, key functional groups that can be identified include the carbonyl (C=O) group of the acetyl moiety, the C-Br bond, and the C=N and C-S bonds within the thiazole ring. The stretching vibration of the C=O group typically appears as a strong absorption band in the region of 1633-1700 cm⁻¹. ekb.eg The C=N stretching vibration of the imine group in some derivatives can be observed around 1662 cm⁻¹. ekb.eg The N-H stretching vibrations of amide or amine groups are usually seen as bands in the range of 3163-3362 cm⁻¹. ekb.eg

Characteristic IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3163 - 3362 |

| C-H (aromatic) | Stretching | 3060 |

| C-H (aliphatic) | Stretching | 2922 - 2926 |

| C=O (carbonyl) | Stretching | 1633 |

| C=N (imine) | Stretching | 1662 |

| N-H | Scissoring | 1618 |

| C=S | Stretching | 1165 |

Data compiled from studies on various thiazole and acetamide (B32628) derivatives. ekb.eg

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Electron ionization (EI) and liquid secondary ion mass spectrometry (LSIMS) are two methods that have been effectively used for the characterization of 2-aryl-5-acetylthiazole derivatives. nih.gov

In the mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation patterns are often characteristic of the compound's structure. For 2-aryl-5-acetylthiazole derivatives, common fragmentation pathways include the cleavage of the 1,2- and 3,4-bonds of the thiazole ring. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion or its protonated form to further elucidate the fragmentation pathways and confirm the structure. nih.gov

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

TLC is a simple and rapid method used to qualitatively check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

HPLC is a more sophisticated technique that provides quantitative information about the purity of a sample. By using a suitable stationary phase and mobile phase, the components of a mixture can be separated and detected. The retention time and the peak area in the chromatogram can be used to identify and quantify the compound of interest. Both TLC and HPLC are invaluable for ensuring that the final product is free of starting materials and by-products.

X-Ray Crystallography for Solid-State Structure Determination

For several derivatives of this compound, single-crystal X-ray diffraction analysis has been successfully employed to confirm their structures. For example, the crystal structure of methyl 5-(2-bromoacetyl)-2-propoxybenzoate, a related bromoacetyl derivative, was determined to be monoclinic with specific unit cell dimensions. nih.gov In another study, the X-ray structure of 2,4-diacetyl-5-bromothiazole revealed a triclinic crystal system and provided insights into intramolecular and intermolecular interactions, such as halogen bonding. researchgate.net The detailed structural information obtained from X-ray crystallography is crucial for understanding the molecule's properties and its interactions in a biological context.

Crystallographic Data for a Bromoacetyl Derivative

| Parameter | Value |

|---|---|

| Compound | Methyl 5-(2-bromoacetyl)-2-propoxybenzoate |

| Formula | C₁₃H₁₅BrO₄ |

| Crystal System | Monoclinic |

| a (Å) | 16.292 (3) |

| b (Å) | 10.534 (2) |

| c (Å) | 7.8160 (16) |

| β (°) | 92.42 (3) |

| Volume (ų) | 1340.2 (5) |

Data obtained from the crystallographic study of methyl 5-(2-bromoacetyl)-2-propoxybenzoate. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Knowledge on Synthesis and Reactivity

The synthesis of 2-(bromoacetyl)-5-methylthiazole, while not extensively documented in dedicated studies, can be inferred from established methodologies for analogous thiazole (B1198619) derivatives. A plausible synthetic route involves the Hantzsch thiazole synthesis as a foundational step. This would typically begin with the reaction of a suitable α-haloketone with a thioamide to form the thiazole ring.

A key intermediate for the synthesis of the target compound is 2-acetyl-5-methylthiazole. The subsequent bromination of this intermediate at the acetyl methyl group would yield this compound. This electrophilic substitution is a common transformation in organic synthesis. For instance, the synthesis of the constitutional isomer, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, has been reported through a multi-step sequence starting from 2-amino-4-methylthiazole-5-ethylcarboxylate. This involves diazotization and bromination, followed by hydrolysis, and subsequent reactions to introduce the bromoacetyl group. A similar strategic approach could be adapted for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the bromoacetyl group. This makes it susceptible to nucleophilic attack, a characteristic that is pivotal for its derivatization and potential biological mechanism of action. Nucleophiles such as amines, thiols, and alcohols can readily displace the bromide ion, allowing for the facile introduction of a wide array of substituents. This reactivity is the cornerstone for creating libraries of derivative compounds for structure-activity relationship (SAR) studies. Furthermore, the thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, although the presence of the deactivating bromoacetyl group at the C2 position would likely modulate this reactivity. fabad.org.tr

Advancements in Understanding Biological Activities at the In Vitro Level

While direct in vitro biological data for this compound is limited in publicly available research, the broader class of thiazole derivatives has demonstrated a wide spectrum of pharmacological activities. These compounds are recognized as privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govglobalresearchonline.net The biological potential of this compound can be extrapolated from the activities of structurally related compounds.

Thiazole-containing molecules have shown significant promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases. For example, various substituted thiazoles have been reported to exhibit cytotoxic effects against a range of cancer cell lines, including breast, liver, and leukemia cells. mdpi.comresearchgate.net The bromoacetyl moiety in this compound is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of target proteins, leading to irreversible inhibition. This mechanism is a known strategy in the design of targeted covalent inhibitors.

In addition to anticancer potential, thiazole derivatives have a long history as antimicrobial agents. The thiazole ring is a key component of penicillin, one of the first discovered antibiotics. nih.gov Modern synthetic thiazoles continue to be explored for their activity against various bacterial and fungal pathogens. The ability of this compound to react with nucleophiles could also be leveraged to target essential microbial enzymes, disrupting their function and inhibiting microbial growth.

Unexplored Synthetic Pathways and Novel Derivatization Strategies

The exploration of novel synthetic routes to this compound and its derivatives remains a fertile ground for research. While the Hantzsch synthesis is a classic and reliable method, the development of more efficient, one-pot, or greener synthetic protocols would be a valuable contribution. scirp.org For instance, microwave-assisted organic synthesis could potentially accelerate the reaction times and improve yields.

The true potential of this compound lies in its use as a versatile building block for creating diverse chemical libraries. The reactivity of the α-bromoketone functionality is key to this endeavor. A multitude of nucleophiles can be employed to generate a wide array of derivatives.

Table 1: Potential Nucleophiles for Derivatization of this compound

| Nucleophile Class | Example | Potential Resulting Moiety |

| Amines | Primary and secondary amines, anilines, hydrazines | Amino-ketones, hydrazones |

| Thiols | Alkyl and aryl thiols, thiophenols | Thioethers |

| Alcohols | Alkyl and aryl alcohols, phenols | α-Hydroxy ketones, ethers |

| Carboxylates | Carboxylic acids | Ester derivatives |

| Azides | Sodium azide (B81097) | α-Azido ketones |

| Thioamides | Thiourea (B124793), thiosemicarbazide (B42300) | Formation of new heterocyclic rings (e.g., aminothiazoles) |

These reactions can lead to the synthesis of compounds with significantly different physicochemical properties and biological activities. For example, reaction with various thiosemicarbazides could lead to the formation of novel bis-thiazole derivatives, a class of compounds that has shown interesting biological activities. nih.gov

Potential for Design and Synthesis of Novel Thiazole-Based Scaffolds with Tuned Biological Profiles

The this compound core provides a robust platform for the rational design and synthesis of novel, more complex heterocyclic scaffolds. The bromoacetyl group can act as a linchpin to construct fused ring systems or to link the thiazole moiety to other pharmacologically relevant heterocycles.

One promising strategy involves the intramolecular cyclization of suitably functionalized derivatives. For instance, reacting this compound with a nucleophile that also contains a reactive group could lead to the formation of a new ring fused to the thiazole. This approach could generate novel tricyclic systems, which have been identified as potent inhibitors of angiogenesis. nih.gov

Furthermore, the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, can be applied. The this compound unit could be linked to other known anticancer or antimicrobial agents to create hybrid molecules with potentially synergistic or dual-acting properties. The design of such molecules can be guided by computational methods, such as molecular docking, to predict their binding affinity to specific biological targets. nih.gov

Directions for Further In Vitro Mechanistic Studies and Target Validation

To fully unlock the therapeutic potential of this compound and its derivatives, a focused effort on in vitro mechanistic studies and target validation is crucial.

A primary area of investigation should be the identification of the specific molecular targets of these compounds. Given the reactive nature of the bromoacetyl group, it is plausible that these compounds act as covalent inhibitors. Proteomic approaches, such as activity-based protein profiling (ABPP), could be employed to identify the protein targets in cancer cells or microbial pathogens.

Once potential targets are identified, further in vitro assays are necessary to validate them. This would involve expressing and purifying the target proteins and then conducting enzyme inhibition assays to determine the potency and mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). Site-directed mutagenesis studies could then be used to pinpoint the specific amino acid residues that interact with the compound.